4,6-dichloro-N-isobutylpyrimidin-2-amine

LogP Lipophilicity Drug Discovery

Select 4,6-dichloro-N-isobutylpyrimidin-2-amine for its optimal LogP of 2.85 and TPSA of 37.8 Ų, favoring blood-brain barrier penetration over less lipophilic analogs (e.g., 2-amino-4,6-dichloropyrimidine, LogP 1.27). The dual 4,6-dichloro pattern enables orthogonal SNAr diversification, unavailable in dechlorinated versions. This high-purity (>98%) scaffold ensures reproducibility in SAR studies and CNS-targeted library synthesis.

Molecular Formula C8H11Cl2N3
Molecular Weight 220.1 g/mol
CAS No. 72063-75-3
Cat. No. B1319216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-N-isobutylpyrimidin-2-amine
CAS72063-75-3
Molecular FormulaC8H11Cl2N3
Molecular Weight220.1 g/mol
Structural Identifiers
SMILESCC(C)CNC1=NC(=CC(=N1)Cl)Cl
InChIInChI=1S/C8H11Cl2N3/c1-5(2)4-11-8-12-6(9)3-7(10)13-8/h3,5H,4H2,1-2H3,(H,11,12,13)
InChIKeySDAVFFVVXCQAOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-N-isobutylpyrimidin-2-amine (CAS 72063-75-3): Technical Profile for Scientific Procurement


4,6-Dichloro-N-isobutylpyrimidin-2-amine (CAS 72063-75-3) is a pyrimidine derivative characterized by a 4,6-dichloro substitution pattern and an N-isobutyl group at the 2-position, with the molecular formula C8H11Cl2N3 and a molecular weight of 220.10 g/mol . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for the construction of substituted pyrimidine libraries via nucleophilic aromatic substitution (SNAr) at the chlorine-bearing positions . Its physicochemical profile—including a calculated LogP of 2.85, a topological polar surface area (TPSA) of 37.81 Ų, and three rotatable bonds—distinguishes it from simpler 2-aminopyrimidine analogs and supports its utility in drug discovery workflows where balanced lipophilicity and synthetic tractability are required .

Why Substituting 4,6-Dichloro-N-isobutylpyrimidin-2-amine with Closely Related Pyrimidines May Compromise Experimental Outcomes


Closely related pyrimidine building blocks—such as 2-amino-4,6-dichloropyrimidine, N-isobutylpyrimidin-2-amine, or 4,6-dichloro-N-ethylpyrimidin-2-amine—cannot be directly interchanged with 4,6-dichloro-N-isobutylpyrimidin-2-amine without introducing meaningful differences in physicochemical behavior, synthetic reactivity, and biological profile. For example, the presence or absence of the N-isobutyl group significantly alters lipophilicity: the target compound exhibits a calculated LogP of 2.8513, whereas the non-alkylated analog 2-amino-4,6-dichloropyrimidine has a reported LogP of 1.27 [1]. Similarly, the dechlorinated analog N-isobutylpyrimidin-2-amine (LogP 1.6175) lacks the two chlorine atoms that are essential for SNAr diversification and for modulating electronic properties of the pyrimidine ring [2]. Even a minor change in alkyl chain length—as in 4,6-dichloro-N-ethylpyrimidin-2-amine (LogP 1.6371)—produces a nearly 1.2-log-unit reduction in calculated lipophilicity relative to the isobutyl derivative, which can impact membrane permeability, off-target binding, and downstream assay outcomes [3]. Consequently, substituting the target compound with a cheaper or more readily available analog may compromise reproducibility in synthetic routes, alter the pharmacokinetic profile of derived products, and invalidate structure-activity relationship (SAR) studies that depend on consistent physicochemical parameters.

Quantitative Differentiation of 4,6-Dichloro-N-isobutylpyrimidin-2-amine Relative to Key Analogs


Lipophilicity (LogP) Advantage Over Structurally Related Pyrimidine Building Blocks

4,6-Dichloro-N-isobutylpyrimidin-2-amine exhibits a calculated LogP of 2.8513, which is 1.58 to 1.23 log units higher than that of its closest pyrimidine analogs . This enhanced lipophilicity is attributed to the combination of the 4,6-dichloro substitution and the branched N-isobutyl group, and it may confer improved membrane permeability in cell-based assays relative to less lipophilic alternatives .

LogP Lipophilicity Drug Discovery

Purity Specification: 98% Minimum Purity Versus Typical 95-97% Commercial Grades

The target compound is commercially available with a certified purity of 98% (Leyan, Product No. 1741373), whereas commonly procured analogs such as 4,6-dichloro-N-methylpyrimidin-2-amine and 2-amino-4,6-dichloropyrimidine are frequently offered at 95% or 97% purity levels . The higher purity specification reduces the risk of impurity-driven assay interference and improves the reproducibility of synthetic transformations.

Purity Reproducibility Procurement

Molecular Descriptor Profile: Balanced Lipophilicity and Polar Surface Area

The topological polar surface area (TPSA) of 4,6-dichloro-N-isobutylpyrimidin-2-amine is 37.81 Ų, which is 14 Ų lower than that of 2-amino-4,6-dichloropyrimidine (TPSA 51.8 Ų) [1]. Combined with its higher LogP (2.8513 vs. 1.27), the compound exhibits a physicochemical profile more favorable for passive membrane diffusion and blood-brain barrier penetration, according to commonly applied drug-likeness filters (e.g., TPSA < 90 Ų, LogP between 1 and 5) .

TPSA Drug-likeness QSAR

Synthetic Versatility: Dual Chlorine Leaving Groups Enable Sequential SNAr Diversification

The presence of two chlorine atoms at the 4- and 6-positions of the pyrimidine ring provides two electrophilic sites for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing chemists to introduce diverse substituents in a controlled manner . In contrast, the dechlorinated analog N-isobutylpyrimidin-2-amine lacks these reactive handles, limiting its utility to simple amination or alkylation reactions and reducing its value as a scaffold for library synthesis [1].

SNAr Building Block Parallel Synthesis

Recommended Application Scenarios for 4,6-Dichloro-N-isobutylpyrimidin-2-amine Based on Quantitative Differentiation


Lipophilicity-Enhanced Building Block for Membrane-Permeable Pyrimidine Libraries

In medicinal chemistry programs where intracellular target engagement is a priority, 4,6-dichloro-N-isobutylpyrimidin-2-amine should be selected over less lipophilic analogs (e.g., 2-amino-4,6-dichloropyrimidine) as the core scaffold. Its calculated LogP of 2.8513—approximately 1.5 log units higher than the non-alkylated comparator—supports improved passive membrane permeability, increasing the likelihood that final compounds will achieve sufficient cellular exposure in phenotypic and target-based assays .

Sequential SNAr Diversification for Structure-Activity Relationship (SAR) Studies

The dual 4,6-dichloro substitution pattern enables orthogonal SNAr reactions, allowing medicinal chemists to introduce varied substituents at the 4- and 6-positions in a stepwise fashion. This contrasts sharply with the non-chlorinated analog N-isobutylpyrimidin-2-amine, which cannot undergo SNAr diversification. Researchers requiring a versatile pyrimidine scaffold for parallel library synthesis should prioritize this compound to maximize chemical space exploration .

QSAR Model Development Requiring Defined and Reproducible Physicochemical Parameters

For computational chemists building quantitative structure-activity relationship (QSAR) or machine learning models, the well-defined molecular descriptor set of 4,6-dichloro-N-isobutylpyrimidin-2-amine—including LogP 2.8513, TPSA 37.81 Ų, and three rotatable bonds—provides a reliable and reproducible data point. The availability of the compound at 98% purity further ensures that experimental validation studies are not confounded by variable impurity profiles, a common issue when sourcing analogs at lower purity grades .

Central Nervous System (CNS) Drug Discovery Lead Generation

Compounds intended for CNS targets typically require a LogP between 2 and 5 and a TPSA below 90 Ų to favor blood-brain barrier penetration. 4,6-Dichloro-N-isobutylpyrimidin-2-amine, with a LogP of 2.85 and TPSA of 37.8 Ų, falls within this favorable range, whereas the less lipophilic 2-amino-4,6-dichloropyrimidine (LogP 1.27, TPSA 51.8 Ų) does not. Medicinal chemists designing CNS-penetrant pyrimidine-based leads should therefore prefer the isobutyl-substituted derivative as a starting scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-dichloro-N-isobutylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.